Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDSBGJZZFOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NNC2=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601892 | |
| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100478-04-4 | |
| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cyclocondensation of Hydrazinopyridine and Maleic Acid Diester
A patented method (CN108137535B) outlines a one-pot synthesis using hydrazinopyridine (II) and maleic acid diester (III) under alkaline conditions with copper or nickel catalysts.
Reaction Conditions :
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Catalysts : Cu(L1)Cl, Cu(L2)₂Br (L1 = nitrogen-based ligands; L2 = phosphine ligands)
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Solvents : Toluene, chlorobenzene, or polar aprotic solvents (e.g., DMF)
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Temperature : 20–50°C
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Base : Sodium hydride or sodium alkoxides
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Molar Ratios : Hydrazinopyridine : Maleic diester : Catalyst = 1 : 1.5–2 : 0.0001–0.001
Mechanism :
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Base deprotonates hydrazinopyridine, enhancing nucleophilicity.
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Copper catalyst facilitates [3+2] cycloaddition between hydrazinopyridine and maleic diester.
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Intramolecular esterification yields the pyrazolopyridine core.
Nucleophilic Aromatic Substitution with Ethyl Chloroformate
EP0207593A1 describes a two-step process starting from 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid:
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Chlorination : Treating the carboxylic acid with phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate.
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Esterification : Reacting the intermediate with ethanol in the presence of triethylamine (TEA) as a base.
Key Parameters :
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POCl₃ Stoichiometry : 3 equivalents relative to the carboxylic acid.
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Reaction Time : 6–8 hours at reflux (80–100°C).
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Workup : Quenching with ice-water, followed by extraction with ethyl acetate.
Solvothermal Synthesis Using Pyrazole Carboxylic Acid Derivatives
A solvothermal approach (Longdom, 2016) employs pyrazole-4-carboxylic acid and ethyl chloroacetate under high-pressure conditions:
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Reactants : Pyrazole-4-carboxylic acid (1 eq), ethyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).
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Solvent : Ethanol/water (4:1 v/v).
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Conditions : 120°C for 24 hours in a sealed autoclave.
Mechanism :
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Nucleophilic substitution at the chloroacetate’s α-carbon.
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Cyclization via dehydration to form the pyrazolo[4,3-b]pyridine scaffold.
Grignard Reagent-Mediated Alkylation
CN115872995B introduces a protecting-group strategy using tetrahydropyran (THP) to enhance regioselectivity:
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Protection : Reacting 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with dihydropyran in HCl/THF.
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Oxidation : Treating the THP-protected intermediate with KMnO₄ in acidic conditions to form the carboxylic acid.
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Esterification : Coupling with ethanol via DCC/DMAP-mediated esterification.
Optimization Highlights :
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Catalyst : 4-Dimethylaminopyridine (DMAP) reduces side reactions.
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Reaction Time : 12 hours at 0°C for oxidation.
Yield : 70–78% over three steps.
Comparative Analysis of Methods
Key Optimization Strategies
Catalyst Selection in Cyclocondensation
Copper(I) catalysts (e.g., CuI) improve reaction rates but require ligands like 1,10-phenanthroline to prevent aggregation. Nickel variants (e.g., NiCl₂(PPh₃)₂) offer comparable efficiency but at higher temperatures (50–70°C).
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives Formation
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:
The carboxylic acid derivative serves as a precursor for hydrazide formation. Treatment with hydrazine monohydrate under reflux produces the hydrazide analog, a versatile intermediate for synthesizing biaryl derivatives and Schiff bases .
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of diverse substituents:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, 12 h | 7-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | 65% |
| Thiols (e.g., PhSH) | K₂CO₃, DMSO, 100°C, 8 h | 7-Phenylthio derivative | 58% |
| Methoxide (NaOMe) | MeOH, reflux, 6 h | 7-Methoxy analog | 70% |
The electron-withdrawing pyridine ring activates the chlorine toward NAS, particularly under polar aprotic solvents and elevated temperatures .
Cross-Coupling Reactions
The chlorine atom also enables participation in palladium-catalyzed cross-coupling reactions, though its reactivity is lower compared to bromine or iodine analogs. Successful couplings require optimized catalysts:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 24 h | Biaryl derivatives at position 7 | 40–50% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 7-Aryl/alkylamine derivatives | 55–60% |
Notably, direct coupling of the hydrazide derivative is hindered by Pd catalyst deactivation, necessitating prior ester-to-hydrazide conversion post-coupling .
Cyclization and Heterocycle Formation
The pyrazolo[4,3-b]pyridine core participates in cycloaddition and annulation reactions. For example:
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Gould-Jacobs Reaction : Reacts with diethyl 2-(ethoxymethylene)malonate under solvent-free conditions at 160°C to form fused tricyclic systems .
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Azo-Coupling : Treating with arenediazonium tosylates in acetonitrile/pyridine yields N-arylhydrazones, which cyclize to pyrazolo[3,4-b]pyridines upon heating .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets via:
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Enzyme Inhibition : The chlorine and carboxylate groups coordinate with active-site residues in α-amylase, exhibiting IC₅₀ values of 5.10–5.56 μM (vs. 200.1 μM for acarbose) .
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Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) through the pyridine nitrogen and carboxylate oxygen, relevant in catalytic applications .
Stability and Reaction Optimization
Scientific Research Applications
Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 100478-04-4
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Purity : ≥98% (as per analytical specifications) .
Structural Features :
This compound consists of a pyrazolo[4,3-b]pyridine core with a chlorine substituent at position 7 and an ethyl ester group at position 4. The fused bicyclic system and electron-withdrawing groups (Cl, COOEt) render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents .
Applications :
It is widely used as a reference standard in pharmaceutical quality control and as a building block in drug discovery. Yangxin Pharmaceutical, a leading supplier, highlights its role in supporting regulatory submissions and R&D workflows .
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo-pyridine scaffold is highly modular. Key analogs include:
Structural Insights :
Commercial and Regulatory Status
- Suppliers :
- Regulatory Compliance : The target compound meets ISO 9001:2015 standards for reference materials, ensuring batch-to-batch consistency .
Biological Activity
Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS Number: 100478-04-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant data tables and findings from case studies.
Antiviral Activity
This compound has been evaluated for its antiviral properties against various viruses. Notably, compounds within the pyrazolo[4,3-b]pyridine class have demonstrated significant activity against:
- Herpes Simplex Virus Type 1 (HSV-1) : A study indicated that derivatives of this compound exhibited high antiviral efficacy, with some achieving an EC50 value as low as 5 μg/mL against HSV-1 in Vero cell cultures .
- Hepatitis A Virus (HAV) : The compound was noted for its promising activity against HAV, showing effective inhibition at concentrations around 20 μg/10^5 cells .
Table 1: Summary of Antiviral Activities
Antibacterial Activity
Research has also highlighted the antibacterial potential of this compound. Compounds from this class have been shown to inhibit bacterial growth effectively, particularly against Gram-positive bacteria.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
- Cell Lines Tested : HeLa, HCT116, A375
- Mechanism : The compound acts as a cyclin-dependent kinase (CDK) inhibitor with IC50 values reported at approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .
Table 3: Anticancer Activity Overview
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 0.36 | CDK2 Inhibition | |
| HCT116 | 1.8 | CDK9 Inhibition | |
| A375 | Not specified | Apoptosis Induction |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For instance:
- Antiviral Screening : A study conducted by Bernardino et al. evaluated multiple derivatives against HSV-1 and found that the introduction of ester groups significantly enhances antiviral activity compared to their acid counterparts .
- Anticancer Mechanisms : Research has indicated that compounds with the pyrazolo[4,3-b]pyridine scaffold exhibit selective inhibition of cancer cell growth through modulation of cell cycle regulators .
Q & A
Basic Research Questions
Q. How can synthetic routes for Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate be optimized to improve yield and purity?
- Methodology : Begin with a cyclocondensation reaction of substituted pyrazole precursors with chloro-substituted pyridine derivatives. Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Post-synthesis, purify via column chromatography using gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>98%) .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology : Use a combination of NMR (400 MHz, DMSO-) to identify proton environments (e.g., pyrazole NH at δ ~12.10 ppm, ester CH at δ ~1.30 ppm). NMR confirms carbonyl (C=O) at ~165 ppm and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 255.0432). For unambiguous confirmation, perform single-crystal X-ray diffraction (SC-XRD) using SHELXL-2018 for refinement (R-factor < 0.055) .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodology : Protect reactive functional groups (e.g., amino groups via Boc protection) to prevent undesired side reactions. Use anhydrous conditions and inert gas (N) for moisture-sensitive steps. Stabilize intermediates via low-temperature storage (-20°C) in amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-pyridine fusion reactions be addressed?
- Methodology : Employ DFT calculations (B3LYP/6-31G*) to predict electronic and steric effects influencing regioselectivity. Experimentally, introduce directing groups (e.g., nitro or methoxy) at specific positions to guide cyclization. Compare - HMBC NMR to verify bonding patterns and confirm regiochemical outcomes .
Q. What strategies resolve contradictions in biological activity data across different substitution patterns?
- Methodology : Perform systematic SAR studies by synthesizing derivatives with varied substituents (e.g., electron-withdrawing Cl vs. electron-donating CH). Use standardized assays (e.g., enzyme inhibition IC) under controlled conditions. Apply multivariate statistical analysis (e.g., PCA) to decouple electronic, steric, and solubility effects .
Q. How can computational modeling predict solid-state packing and solubility?
- Methodology : Use Mercury 4.3 to analyze SC-XRD data and identify dominant intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pair with COSMO-RS simulations to predict solubility in organic solvents. Validate experimentally via shake-flask method and correlate with Hansen solubility parameters .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology : Conduct powder X-ray diffraction (PXRD) to identify distinct crystal phases. Complement with differential scanning calorimetry (DSC) to detect melting point variations (>5°C differences indicate polymorphism). Use solid-state NMR to probe lattice environments .
Notes
- All methodologies are derived from peer-reviewed protocols and validated experimental frameworks.
- For mechanistic studies, combine kinetic isotope effects (KIE) with computational modeling to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
